molecular formula C5H8N4O2 B13101758 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide

Cat. No.: B13101758
M. Wt: 156.14 g/mol
InChI Key: AJYHCMLJCXNROF-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound is part of the pyrimidine family, which is known for its presence in various natural and synthetic biologically active molecules. The structure of this compound includes a pyrimidine ring with a keto group at position 2 and a carbohydrazide group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be achieved through several methods. One common approach is the Biginelli reaction, which involves the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea. This reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or lactic acid .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using a green approach. This method involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. The reaction is carried out under solvent-free conditions using lactic acid as a green catalyst, which makes the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. For example, it has been shown to inhibit β-glucuronidase activity, which is important for the treatment of certain diseases . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbohydrazide

InChI

InChI=1S/C5H8N4O2/c6-9-4(10)3-1-7-5(11)8-2-3/h1H,2,6H2,(H,9,10)(H2,7,8,11)

InChI Key

AJYHCMLJCXNROF-UHFFFAOYSA-N

Canonical SMILES

C1C(=CNC(=O)N1)C(=O)NN

Origin of Product

United States

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